molecular formula C13H19NO B11776373 ((R)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol CAS No. 1821707-09-8

((R)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol

Cat. No.: B11776373
CAS No.: 1821707-09-8
M. Wt: 205.30 g/mol
InChI Key: RQTYGPRJDFTUGU-NWDGAFQWSA-N
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Description

(®-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with a phenylethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (®-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a phenylethyl halide and a suitable base.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production of (®-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the phenylethyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenylethyl halides, formaldehyde, and suitable bases.

Major Products

    Oxidation: Carboxyl derivatives.

    Reduction: Reduced phenylethyl derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(®-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of chiral compounds and their interactions with biological targets.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (®-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can interact with hydrophobic pockets, while the hydroxymethyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

(®-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol: can be compared with other similar compounds, such as:

    (®-1-((S)-1-phenylethyl)pyrrolidin-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (®-1-((S)-1-phenylethyl)pyrrolidin-3-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.

    (®-1-((S)-1-phenylethyl)pyrrolidin-3-yl)carboxylic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

The uniqueness of (®-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1821707-09-8

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

[(3R)-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]methanol

InChI

InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12+/m0/s1

InChI Key

RQTYGPRJDFTUGU-NWDGAFQWSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CC[C@H](C2)CO

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)CO

Origin of Product

United States

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